(2,4,6-Triethylphenyl)amine hydrochloride
Overview
Description
(2,4,6-Triethylphenyl)amine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of three ethyl groups attached to the benzene ring at the 2, 4, and 6 positions, and an amine group (-NH2) that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Triethylphenyl)amine hydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate complex, which then undergoes electrophilic substitution to yield the triethylated product. The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(2,4,6-Triethylphenyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2,4,6-Triethylphenyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,4,6-Trimethylphenyl)amine hydrochloride: Similar in structure but with methyl groups instead of ethyl groups. It exhibits different reactivity and applications due to the smaller size of the substituents.
(2,4,6-Trichlorophenyl)amine hydrochloride: Contains chlorine atoms instead of ethyl groups, leading to different chemical properties and uses.
(2,4,6-Triisopropylphenyl)amine hydrochloride: Larger isopropyl groups result in increased steric hindrance and altered reactivity.
Uniqueness: (2,4,6-Triethylphenyl)amine hydrochloride is unique due to the presence of ethyl groups, which provide a balance between steric hindrance and electronic effects. This makes it a versatile compound with a wide range of potential applications in various fields. Its specific reactivity and stability also distinguish it from other similar compounds, making it a valuable tool in both research and industrial settings.
Biological Activity
(2,4,6-Triethylphenyl)amine hydrochloride is an aromatic amine characterized by three ethyl groups attached to a benzene ring and a protonated amine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and industrial applications.
- Chemical Formula : C13H19ClN
- Molecular Weight : 229.75 g/mol
- CAS Number : 89210-40-2
Major Products Formed
- Oxidation : Produces nitroso or nitro derivatives.
- Reduction : Yields secondary or tertiary amines.
- Substitution : Forms amides and other substituted derivatives.
This compound interacts with various molecular targets, including enzymes and receptors. It can function as a ligand, modulating the activity of proteins involved in cellular signaling pathways. This interaction may lead to significant physiological changes, which are crucial for its therapeutic potential.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Neurological Disorders : Investigated for neuroprotective properties.
- Cancer Treatment : Ongoing studies explore its efficacy against various cancer types.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2,4,6-Trimethylphenyl)amine hydrochloride | Methyl groups instead of ethyl | Different reactivity and applications |
(2,4,6-Trichlorophenyl)amine hydrochloride | Chlorine atoms replacing ethyl groups | Altered chemical properties |
(2,4,6-Triisopropylphenyl)amine hydrochloride | Larger isopropyl groups | Increased steric hindrance |
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound exhibited protective effects against oxidative stress in neuronal cell lines. The compound reduced apoptosis markers and increased cell viability under stress conditions.
- Anticancer Activity : In vitro tests revealed that this compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation.
- Enzyme Interaction Studies : Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic processes. This inhibition could lead to altered drug metabolism and enhanced therapeutic effects when used in combination therapies.
Toxicological Studies
Toxicity assessments have shown that high doses of this compound can lead to hepatotoxicity in animal models. Long-term exposure studies are essential to determine safe dosage levels for potential therapeutic use.
Properties
IUPAC Name |
2,4,6-triethylaniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-9-7-10(5-2)12(13)11(6-3)8-9;/h7-8H,4-6,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRCIWDEVMCOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)N)CC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00752390 | |
Record name | 2,4,6-Triethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00752390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89210-40-2 | |
Record name | 2,4,6-Triethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00752390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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